molecular formula C22H13NS B2943548 14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole CAS No. 1313395-18-4

14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole

Cat. No.: B2943548
CAS No.: 1313395-18-4
M. Wt: 323.41
InChI Key: RSQSESGFUZXJNM-UHFFFAOYSA-N
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Description

14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole is an organic compound with the molecular formula C22H13NS It is a polycyclic aromatic compound that contains fused benzene, thiophene, and carbazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzothiophene, followed by a series of coupling reactions with carbazole derivatives. The reaction conditions often require the use of palladium catalysts, high temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 14H-Benzocbenzothieno[2,3-a]carbazole
  • 5H-Benzo[4,5]thieno[3,2-c]carbazole

Uniqueness

14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole is unique due to its specific arrangement of fused rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a potential therapeutic agent .

Properties

IUPAC Name

3-thia-24-azahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4,6,8,11,13,15,18,20,22-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NS/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)23-21(19)22-20(14)16-10-4-6-12-18(16)24-22/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQSESGFUZXJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C2C5=CC=CC=C5S4)NC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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